![molecular formula C16H13ClFN3O4S2 B2526117 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868217-60-1](/img/structure/B2526117.png)
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique combination of functional groups, including a chloro-fluorophenyl group, a nitrobenzenesulfonyl group, and a dihydroimidazole ring, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the chloro-fluorophenyl intermediate: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with a suitable thiol reagent under basic conditions to form the corresponding sulfanyl derivative.
Synthesis of the nitrobenzenesulfonyl intermediate: This step involves the sulfonylation of 4-nitrobenzenesulfonyl chloride with an appropriate amine or alcohol to form the nitrobenzenesulfonyl derivative.
Cyclization to form the dihydroimidazole ring: The final step involves the cyclization of the chloro-fluorophenyl sulfanyl derivative with the nitrobenzenesulfonyl derivative under acidic or basic conditions to form the desired dihydroimidazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Synthetic Route Overview
Step | Reaction Type | Reagents/Conditions |
---|---|---|
1 | Cyclization | Imidazole precursors |
2 | Nucleophilic Substitution | Chloro-fluorophenyl derivatives |
3 | Thiol Reaction | Thiol reagents |
4 | Electrophilic Substitution | Nitrobenzenesulfonyl compounds |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, a series of 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives demonstrated significant cytotoxicity against various cancer cell lines, including HeLa cells. The mechanism involved apoptosis induction through caspase activation and cell cycle arrest .
Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of a series of sulfonamide derivatives similar to the target compound. These derivatives exhibited significant cytotoxicity against human cancer cell lines, with some compounds inducing apoptosis effectively .
Study 2: Metabolic Stability Assessment
Another investigation focused on the metabolic stability of related compounds in human liver microsomes. Results indicated that these compounds had variable half-lives, suggesting different susceptibility to metabolic processes which could influence their therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. For example, the nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorophenylacetic acid
- (2-chloro-6-fluorophenyl)(1-pyrrolidinyl)acetonitrile
- (2-chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol
Uniqueness
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Biological Activity
The compound 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, including antibacterial, antifungal, and potential anticancer activities, supported by various studies and data.
Chemical Structure
The molecular formula of the compound is C_{16}H_{15ClFN_3O_4S, with a molecular weight of approximately 397.82 g/mol. The structure features a sulfonyl group, a chloro-fluorophenyl moiety, and a sulfanyl linkage, which contribute to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of imidazole derivatives. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Klebsiella pneumoniae .
Table 1: Antibacterial Activity of Related Imidazole Derivatives
Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | TBD |
4-[5-fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl] | K. pneumoniae | 6 µM |
1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde | B. subtilis | 13 µM |
Antifungal Activity
Imidazole derivatives are well-known for their antifungal properties. The compound's structural features may enhance its ability to disrupt fungal cell membranes or inhibit key enzymes involved in fungal metabolism. Studies have demonstrated that related imidazoles can effectively inhibit fungal strains such as Candida albicans and Aspergillus fumigatus .
Anticancer Potential
Emerging research suggests that imidazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation . The specific compound may share these properties due to its unique structural characteristics.
Study on Antibacterial Efficacy
A study conducted on a series of imidazole derivatives including the compound of interest demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited an MIC comparable to standard antibiotics .
Evaluation of Antifungal Properties
In another investigation focusing on antifungal activity, the compound's efficacy was tested against several fungal strains. The results revealed that it inhibited fungal growth effectively at lower concentrations than traditional antifungal agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Modifications at specific positions on the imidazole ring or substituents can significantly enhance potency and selectivity towards target organisms .
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Addition of nitro group | Increased antibacterial potency |
Variation in sulfanyl group | Enhanced antifungal activity |
Halogen substitutions | Improved metabolic stability |
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O4S2/c17-14-2-1-3-15(18)13(14)10-26-16-19-8-9-20(16)27(24,25)12-6-4-11(5-7-12)21(22)23/h1-7H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPPNZOSEQCURV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.